Add 17014

Description

Propriétés

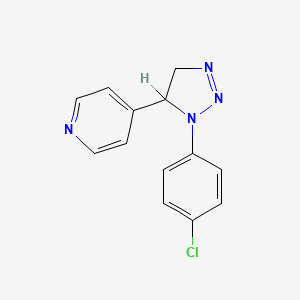

Numéro CAS |

55643-87-3 |

|---|---|

Formule moléculaire |

C13H11ClN4 |

Poids moléculaire |

258.70 g/mol |

Nom IUPAC |

4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine |

InChI |

InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2 |

Clé InChI |

VVRREURVTJNTQQ-UHFFFAOYSA-N |

SMILES canonique |

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline ADD 17014 ADD-17014 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ADD-17014 implique la formation d’un cycle 1,2,3-triazoline, qui est un élément structurel clé du composé. La voie de synthèse commence généralement par la préparation d’un intermédiaire azide, qui subit ensuite une réaction de cycloaddition avec un alcyne pour former le cycle triazoline. Les conditions de réaction incluent souvent l’utilisation de catalyseurs au cuivre(I) pour faciliter le processus de cycloaddition.

Méthodes de production industrielle

En milieu industriel, la production de ADD-17014 impliquerait la mise à l’échelle des méthodes de synthèse de laboratoire. Cela inclut l’optimisation des conditions de réaction pour assurer un rendement élevé et une pureté du produit final. L’utilisation de réacteurs à flux continu et de plates-formes de synthèse automatisées peut améliorer l’efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

ADD-17014 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des cycles triazoline et de leurs dérivés.

Biologie : Les propriétés anticonvulsivantes du composé en font un outil précieux pour étudier les troubles neurologiques et les mécanismes de convulsions.

Médecine : ADD-17014 est étudié pour son utilisation potentielle dans le traitement de l’épilepsie et d’autres affections liées aux convulsions.

Industrie : Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux produits pharmaceutiques et d’intermédiaires chimiques.

Applications De Recherche Scientifique

ADD-17014 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of triazoline rings and their derivatives.

Biology: The compound’s anticonvulsant properties make it a valuable tool in studying neurological disorders and seizure mechanisms.

Medicine: ADD-17014 is investigated for its potential use in treating epilepsy and other seizure-related conditions.

Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical intermediates.

Mécanisme D'action

Le mécanisme par lequel ADD-17014 exerce ses effets anticonvulsivants implique la modulation de l’activité des neurotransmetteurs dans le cerveau. Le composé est censé interagir avec des cibles moléculaires spécifiques, telles que les canaux sodium dépendants du voltage et les récepteurs de l’acide gamma-aminobutyrique (GABA). En modulant ces voies, ADD-17014 contribue à stabiliser l’activité neuronale et à prévenir les convulsions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Triazole derivatives are widely studied for their biological and electronic properties. Below, we compare 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine with analogs in terms of structure , synthesis , and reported activities .

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

The dihydrotriazole core introduces partial saturation, reducing aromaticity versus fully unsaturated triazoles, which may alter π-stacking interactions in biological systems.

Heterocyclic Diversity :

- Pyridine vs. Coumarin : The target compound’s pyridine ring offers a rigid, planar structure, while coumarin-containing analogs (e.g., compound 4i in ) include fused benzopyrone systems, which are larger and more lipophilic .

Computational Insights

For example:

- The 4-chlorophenyl group may create localized negative regions, affecting ligand-receptor interactions.

- Comparative electron density maps with coumarin hybrids might reveal differences in charge distribution critical for bioactivity .

Activité Biologique

The compound 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula of 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is , with a molecular weight of 253.7 g/mol. The compound features a pyridine ring and a triazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with the 4-chlorophenyl group exhibited significant activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 3.12 | Staphylococcus aureus |

| Triazole Derivative B | 6.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied:

- In Vitro Studies : Research demonstrated that certain triazole compounds exhibited cytotoxic effects against various cancer cell lines. For example, a derivative was found to have an IC50 value of 27.3 μM against the T47D breast cancer cell line .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Triazole Derivative C |

| T47D (Breast) | 27.3 | Triazole Derivative D |

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory properties:

- Mechanism of Action : Some studies suggest that triazoles inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, one compound demonstrated superior antimicrobial activity against Enterobacter aerogenes, with an MIC of 4 μg/mL. This efficacy was attributed to the presence of the chlorophenyl group enhancing membrane permeability .

Case Study 2: Anticancer Properties

A derivative tested against MCF-7 (breast cancer) cells showed significant cytotoxicity with an IC50 value of 15 μM. The study highlighted the role of the triazole ring in inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.